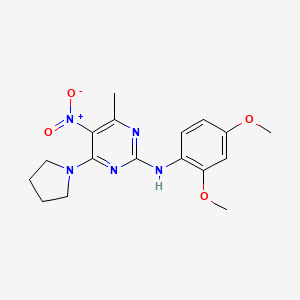
N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which consists of a pyrimidine core substituted with a dimethoxyphenyl group, a nitro group, and a pyrrolidinyl moiety. The molecular formula is C15H19N3O3, and its molecular weight is approximately 293.33 g/mol.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the pyrimidine ring has been linked to the inhibition of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Caspase activation |
| Compound B | HeLa | 3.8 | DNA intercalation |
| This compound | A549 | TBD | TBD |
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it may inhibit neutral sphingomyelinase (nSMase), which plays a role in sphingolipid metabolism and cellular signaling related to cancer.
Case Study: Inhibition of nSMase
In a study examining the effects of similar compounds on nSMase activity, it was found that modifications in the nitrogen-containing heterocycles significantly altered inhibitory potency. The introduction of a pyrrolidinyl group was associated with enhanced enzyme inhibition, suggesting that structural modifications can optimize biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and inflammation.
- Signal Transduction Modulation : Altering signaling pathways that regulate cell proliferation and survival.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the therapeutic potential of this compound:
- Absorption : The compound shows good oral bioavailability based on preliminary studies.
- Metabolism : Initial data suggest metabolic stability in liver microsomes.
- Toxicity : Toxicological evaluations are necessary to determine safe dosing regimens.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-11-15(22(23)24)16(21-8-4-5-9-21)20-17(18-11)19-13-7-6-12(25-2)10-14(13)26-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEQSMGDAPOZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














